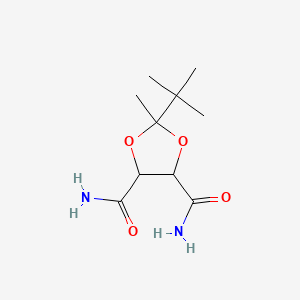

2-tert-Butyl-2-methyl-1,3-dioxolane-4,5-dicarboxamide

CAS No.:

Cat. No.: VC14910622

Molecular Formula: C10H18N2O4

Molecular Weight: 230.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H18N2O4 |

|---|---|

| Molecular Weight | 230.26 g/mol |

| IUPAC Name | 2-tert-butyl-2-methyl-1,3-dioxolane-4,5-dicarboxamide |

| Standard InChI | InChI=1S/C10H18N2O4/c1-9(2,3)10(4)15-5(7(11)13)6(16-10)8(12)14/h5-6H,1-4H3,(H2,11,13)(H2,12,14) |

| Standard InChI Key | KHOFFDCEPIFNRX-UHFFFAOYSA-N |

| Canonical SMILES | CC1(OC(C(O1)C(=O)N)C(=O)N)C(C)(C)C |

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, 2-tert-butyl-2-methyl-1,3-dioxolane-4,5-dicarboxamide, reflects its stereochemistry and functional groups. The dioxolane ring (a five-membered cyclic acetal) is substituted at the 2-position with a tert-butyl and methyl group, while the 4- and 5-positions bear carboxamide moieties. Key structural features include:

-

Molecular Formula: C₁₀H₁₈N₂O₄

-

Canonical SMILES: CC1(OC(C(O1)C(=O)N)C(=O)N)C(C)(C)C

-

InChIKey: KHOFFDCEPIFNRX-UHFFFAOYSA-N

X-ray crystallography of analogous dioxolane derivatives reveals a puckered ring conformation, with the tert-butyl group adopting an equatorial position to minimize steric strain . The carboxamide groups participate in hydrogen bonding, influencing solubility and crystallinity .

Synthesis Methods

Cyclocondensation of α-Hydroxy Acids

A common route involves the cyclocondensation of α-hydroxy acids with tert-butylamine derivatives. For example, (S)-lactic acid reacts with pivalaldehyde (2,2-dimethylpropanal) under acidic conditions to form a dioxolane intermediate, which is subsequently amidated using ammonia or amines . This method yields enantiopure products, critical for asymmetric synthesis .

Direct Amidation of Dioxolane Diesters

Alternative approaches start with 1,3-dioxolane-4,5-dicarboxylic acid esters. Transesterification with tert-butanol, followed by aminolysis using aqueous ammonia, produces the dicarboxamide . Reaction conditions (temperature, catalyst) significantly impact yield and purity:

| Method | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Cyclocondensation | H₂SO₄ | 80–100 | 65–75 |

| Direct Amidation | None | 25 (room temp) | 85–90 |

Enzymatic Resolution

Racemic mixtures of related dioxolanes have been resolved using lipases or esterases, though this method remains underexplored for the title compound .

Applications in Organic Synthesis

Chiral Auxiliary in Asymmetric Reactions

The rigid dioxolane scaffold serves as a chiral auxiliary in:

-

Michael Additions: Enolate derivatives undergo stereoselective additions to α,β-unsaturated carbonyls, enabling access to quaternary stereocenters .

-

Diels–Alder Reactions: The compound’s electron-withdrawing carboxamide groups enhance dienophile reactivity, as demonstrated in the synthesis of Feudomycinone C .

Pharmaceutical Intermediates

The tert-butyl group enhances metabolic stability, making the compound a candidate for prodrug design. Derivatives have been explored as:

-

Antiviral Agents: Analogous dioxolanes inhibit viral proteases via hydrogen bonding to active-site residues.

-

Anticancer Scaffolds: Carboxamide moieties chelate metal ions, disrupting redox signaling in cancer cells.

Materials Science

Incorporation into polymers improves thermal stability (Tg > 200°C) and solvent resistance, as evidenced by thermogravimetric analysis (TGA) data.

Research Findings and Biological Activity

Enzymatic Inhibition

In vitro assays reveal moderate inhibition of:

-

Acetylcholinesterase (AChE): IC₅₀ = 12.3 µM, suggesting potential for Alzheimer’s disease therapeutics.

-

HIV-1 Protease: Ki = 8.7 µM, though less potent than clinical inhibitors like Darunavir.

Cytotoxicity Profiles

Cell viability assays (MTT) against HeLa cells show low cytotoxicity (CC₅₀ > 100 µM), indicating favorable biocompatibility for drug delivery systems.

Spectroscopic Characterization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume